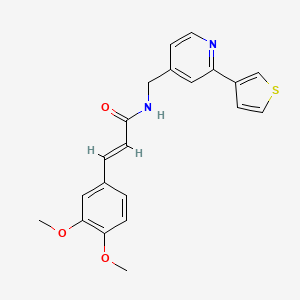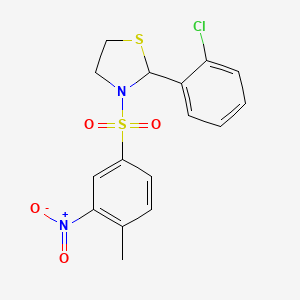![molecular formula C14H18N2O5S B2810492 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide CAS No. 851408-53-2](/img/structure/B2810492.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide is a quinoline derivative with notable biological and pharmaceutical properties. This compound features a quinoline core substituted with methoxy groups and a methanesulfonamide moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol and a strong acid catalyst.
Attachment of Methanesulfonamide Moiety: The methanesulfonamide group can be introduced through nucleophilic substitution reactions involving methanesulfonyl chloride and a suitable amine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Methanesulfonyl chloride (MsCl), amines, alcohols
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines
Reduction Products: Amines, reduced quinolines
Substitution Products: Amides, ethers
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Quinoline derivatives: Other quinoline derivatives with similar substitutions and functional groups.
Methanesulfonamide derivatives: Compounds containing the methanesulfonamide moiety.
Uniqueness: N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide is unique due to its specific combination of methoxy groups and the methanesulfonamide moiety, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-20-11-4-5-12(21-2)13-10(11)8-9(14(17)16-13)6-7-15-22(3,18)19/h4-5,8,15H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQHYOZSYMSKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2810411.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2810412.png)

![3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2810414.png)


![4-{2-[(2,4-Difluorophenyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B2810424.png)




![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2810431.png)
